molecular formula C12H14O4 B3223697 Methyl 3-(3-methyl-4-methoxyphenyl)glycidate CAS No. 122333-95-3

Methyl 3-(3-methyl-4-methoxyphenyl)glycidate

Cat. No. B3223697
CAS RN: 122333-95-3
M. Wt: 222.24 g/mol
InChI Key: ZEWSKVDPNYTTCM-UHFFFAOYSA-N
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Description

“Methyl 3-(3-methyl-4-methoxyphenyl)glycidate” is a specialized derivative of Piperonyl Methyl Ketone (PMK). It generally appears as a crystalline substance, ranging in color from white to off-white, with a unique aromatic smell . It is used in diverse industrial applications, notably in the pharmaceutical sector .


Synthesis Analysis

The synthesis of “Methyl 3-(3-methyl-4-methoxyphenyl)glycidate” has been developed on the basis of the highly enantioselective Mukaiyama aldol reaction of p-anisaldehyde with alpha,alpha-dichloro ketene silyl acetal .


Molecular Structure Analysis

On a molecular scale, “Methyl 3-(3-methyl-4-methoxyphenyl)glycidate” comprises an array of carbon, hydrogen, and oxygen atoms configured in a unique structural arrangement . The empirical formula is C11H12O4 .


Chemical Reactions Analysis

“Methyl 3-(3-methyl-4-methoxyphenyl)glycidate” exhibits sensitivity to external variables such as moisture, extreme temperatures, and exposure to UV light . Its hygroscopic qualities mean that it can attract and hold water molecules from its surrounding environment, a feature that may affect its long-term stability and efficacy in chemical reactions .


Physical And Chemical Properties Analysis

“Methyl 3-(3-methyl-4-methoxyphenyl)glycidate” displays limited solubility in water, but it readily dissolves in a host of organic solvents, including but not limited to, ethanol, methanol, and acetone . Its melting point is 69-71 °C .

Scientific Research Applications

Asymmetric Synthesis and Pharmaceutical Intermediates

Methyl 3-(3-methyl-4-methoxyphenyl)glycidate is prominently used in asymmetric synthesis, particularly as a key intermediate in the production of diltiazem, a cardiovascular drug. The compound is synthesized using various methods, such as the chiral oxazaborolidine-mediated Mukaiyama aldol reaction (Imashiro & Kuroda, 2001), chiral dioxirane-mediated epoxidation (Seki et al., 2003), and enzymatic kinetic resolution (Cantele et al., 2001).

Chemo-Enzymatic Reactions

Chemo-enzymatic reactions involving methyl 3-(3-methyl-4-methoxyphenyl)glycidate have been explored for efficient synthesis processes. For instance, a study reports an eco-friendly and cost-effective route for synthesizing (2R,3S)-MPGM, an advanced chiral synthon for diltiazem, using a carbonyl reductase from Candida parapsilosis (Chen et al., 2021).

Enzymatic Hydrolysis

Enzymatic hydrolysis of phenylglycidate ester, a derivative of methyl 3-(3-methyl-4-methoxyphenyl)glycidate, has been studied for the synthesis of optically active intermediates used in diltiazem production. Serratia marcescens esterase was used for this purpose (Shibatani et al., 1992).

Mechanism of Action

“Methyl 3-(3-methyl-4-methoxyphenyl)glycidate” is used in and is important to the manufacture of the schedule I controlled substance 3,4-methylenedioxymethamphetamine (MDMA) and other “ecstasy”-type substances .

Safety and Hazards

“Methyl 3-(3-methyl-4-methoxyphenyl)glycidate” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It has been reported that workers engaged in the production of this compound showed skin symptoms in varying degrees that may be due to the skin-irritative effect of the compound .

Future Directions

The Drug Enforcement Administration has designated “Methyl 3-(3-methyl-4-methoxyphenyl)glycidate” as a list I chemical under the Controlled Substances Act (CSA), which subjects handlers (manufacturers, distributors, importers, and exporters) of this chemical to the chemical regulatory provisions of the CSA and its implementing regulations .

Relevant Papers Several papers have been published on “Methyl 3-(3-methyl-4-methoxyphenyl)glycidate”. One paper discusses the highly enantioselective Mukaiyama aldol reaction of p-anisaldehyde with alpha,alpha-dichloro ketene silyl acetal for its synthesis . Another paper reports on occupational contact dermatitis from this compound .

properties

IUPAC Name

methyl 3-(4-methoxy-3-methylphenyl)oxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-7-6-8(4-5-9(7)14-2)10-11(16-10)12(13)15-3/h4-6,10-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWSKVDPNYTTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2C(O2)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801236474
Record name Methyl 3-(4-methoxy-3-methylphenyl)-2-oxiranecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-methyl-4-methoxyphenyl)glycidate

CAS RN

122333-95-3
Record name Methyl 3-(4-methoxy-3-methylphenyl)-2-oxiranecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122333-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(4-methoxy-3-methylphenyl)-2-oxiranecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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